BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-bromo-9H-carbazole:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-bromo-9H-carbazole

Cat. No.: B174545

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-9H-carbazole, a key intermediate in the development of novel organic electronic
materials and pharmaceuticals. The document is intended for researchers, scientists, and
professionals in the fields of organic synthesis, materials science, and drug development,
offering a centralized resource for the characterization of this compound.

Executive Summary

1-bromo-9H-carbazole is a halogenated derivative of carbazole, a heterocyclic aromatic
compound known for its unique electronic and photophysical properties. The introduction of a
bromine atom at the 1-position significantly influences its molecular structure and reactivity,
making detailed spectroscopic analysis crucial for its application in advanced materials and
synthetic chemistry. This guide presents a summary of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for
data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-bromo-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.18 brs - NH

7.99 q 8.0 Aromatic CH

7.53 d 8.0 Aromatic CH

7.19-7.28 m - Aromatic CH

7.09 t 8.0 Aromatic CH

Predicted data obtained from a 300 MHz spectrum in CDCIs[1].

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

Data not available in search results

Note: While the availability of 13C NMR spectra is indicated by several sources[1][2][3][4],
specific chemical shift values for 1-bromo-9H-carbazole were not found in the provided search
results. Data for carbazole and its derivatives suggest that aromatic carbons typically resonate
in the 110-140 ppm range.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm~?) Vibrational Mode
~3450 N-H stretching

>3000 Aromatic C-H stretching
~1600 Aromatic C=C stretching
~1390 N-H bending

~1500 C-N-C stretching

Specific data for 1-bromo-9H-carbazole not
available in search results. Data is based on
characteristic absorptions for carbazole

derivatives[5].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

mlz Interpretation

[M]* molecular ion peak (due to 7°Br and 8!Br
245/247 _
isotopes)

Specific fragmentation data not available in

search results.

Note: The molecular weight of 1-bromo-9H-carbazole is 246.11 g/mol [2]. The mass spectrum
is expected to show a characteristic isotopic pattern for a monobrominated compound, with two
peaks of nearly equal intensity separated by 2 m/z units for the molecular ion[6][7].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for the analysis of halogenated aromatic compounds and should be
adapted as needed for specific instrumentation.
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NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 1-bromo-9H-carbazole in approximately 0.7 mL of
a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the instrument to achieve optimal field homogeneity.

[e]

Acquire a standard one-dimensional proton spectrum.

o

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

o

Integrate the signals to determine the relative number of protons.

[¢]

Analyze the multiplicities and coupling constants to establish proton-proton connectivities.
e 13C NMR Acquisition:

o Acquire a proton-decoupled *3C spectrum to obtain single lines for each unique carbon.

o A larger number of scans may be required due to the low natural abundance of 13C.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (KBr Pellet Method):
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o Thoroughly grind 1-2 mg of 1-bromo-9H-carbazole with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.

o Place the mixture into a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

[¢]

The resulting spectrum should be plotted as transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

« lonization: Utilize Electron Impact (El) ionization. The standard electron energy is 70 eV.
e Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.
e Data Analysis:

o Identify the molecular ion peak. For 1-bromo-9H-carbazole, this will appear as a pair of
peaks of nearly equal intensity at m/z 245 and 247, corresponding to the 7°Br and 81Br
isotopes.
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o Analyze the fragmentation pattern to identify characteristic losses, which can provide

further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-bromo-9H-carbazole.
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Caption: Workflow for the spectroscopic analysis of 1-bromo-9H-carbazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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